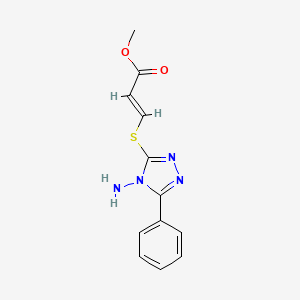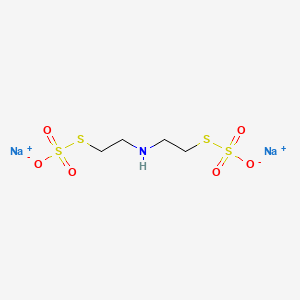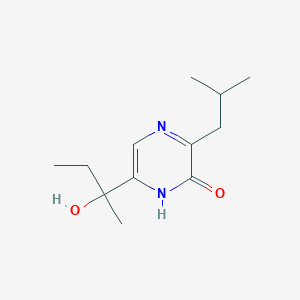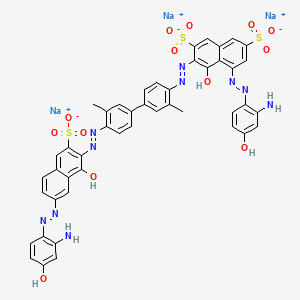
2,7-Naphthalenedisulfonic acid, 5-((2-amino-4-hydroxyphenyl)azo)-3-((4'-((7-((2-amino-4-hydroxyphenyl)azo)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-4-hydroxy-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 260-603-1 involves multiple steps, starting with the diazotization of 2-amino-4-hydroxyphenyl compounds. This is followed by coupling reactions with naphthalene derivatives under controlled pH and temperature conditions. The final product is obtained through sulfonation and subsequent neutralization with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods: Industrial production of EINECS 260-603-1 typically involves large-scale batch processes. The key steps include:
- Diazotization: Reacting the amine group with nitrous acid to form a diazonium salt.
- Coupling: The diazonium salt is then coupled with naphthalene derivatives in an alkaline medium.
- Sulfonation: Introducing sulfonic acid groups to enhance solubility and dye properties.
- Neutralization: The final product is neutralized with sodium hydroxide to form the tetrasodium salt.
Types of Reactions:
Oxidation: EINECS 260-603-1 can undergo oxidation reactions, particularly at the amino and hydroxyl groups, leading to the formation of quinone derivatives.
Reduction: The azo groups in the compound can be reduced to amines under specific conditions using reducing agents like sodium dithionite.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Various electrophiles in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Functionalized derivatives with different substituents on the naphthalene ring.
Scientific Research Applications
EINECS 260-603-1 has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The mechanism of action of EINECS 260-603-1 primarily involves its interaction with biological molecules through its azo and sulfonic acid groups. These interactions can lead to changes in the structure and function of proteins and other macromolecules. The compound can also act as a redox agent, participating in electron transfer reactions that can affect cellular processes.
Molecular Targets and Pathways:
Proteins: Binding to amino acid residues, leading to conformational changes.
Enzymes: Inhibition or activation of enzymatic activity through redox reactions.
Cellular Pathways: Modulation of signaling pathways through interaction with key molecules.
Comparison with Similar Compounds
EINECS 260-603-1 is unique due to its complex structure and multiple azo groups, which confer distinct dyeing properties. Similar compounds include:
2,7-Naphthalenedisulfonic acid, 4-((2-amino-4-hydroxyphenyl)azo)-: A simpler azo dye with fewer azo groups.
1,5-Naphthalenedisulfonic acid, 3-((2-amino-4-hydroxyphenyl)azo)-: Another azo dye with different substitution patterns on the naphthalene ring.
Uniqueness: EINECS 260-603-1 stands out due to its high solubility, vibrant color, and stability, making it highly valuable in various industrial and research applications.
Properties
CAS No. |
57167-02-9 |
|---|---|
Molecular Formula |
C46H33N10Na3O13S3 |
Molecular Weight |
1099.0 g/mol |
IUPAC Name |
trisodium;5-[(2-amino-4-hydroxyphenyl)diazenyl]-3-[[4-[4-[[7-[(2-amino-4-hydroxyphenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C46H36N10O13S3.3Na/c1-22-13-24(4-9-35(22)50-55-43-40(71(64,65)66)16-26-3-6-28(18-32(26)45(43)59)49-52-37-11-7-29(57)19-33(37)47)25-5-10-36(23(2)14-25)51-56-44-41(72(67,68)69)17-27-15-31(70(61,62)63)21-39(42(27)46(44)60)54-53-38-12-8-30(58)20-34(38)48;;;/h3-21,57-60H,47-48H2,1-2H3,(H,61,62,63)(H,64,65,66)(H,67,68,69);;;/q;3*+1/p-3 |
InChI Key |
LREDBJJBTDPNPN-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)O)N)S(=O)(=O)[O-])C)N=NC6=C(C7=C(C=C(C=C7C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC8=C(C=C(C=C8)O)N)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


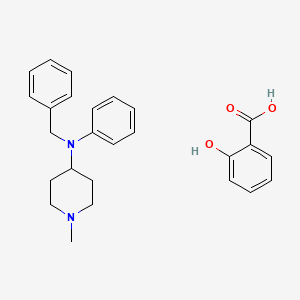
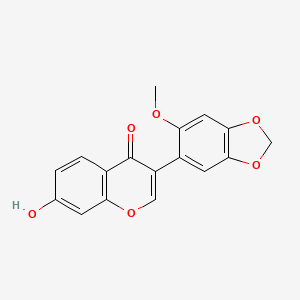
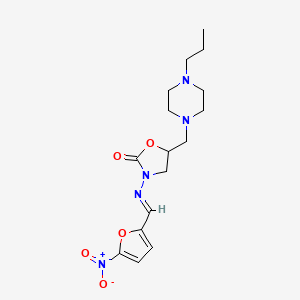
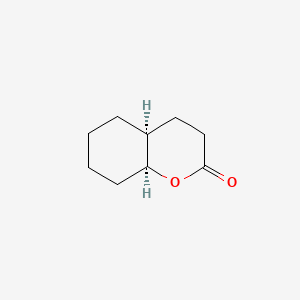
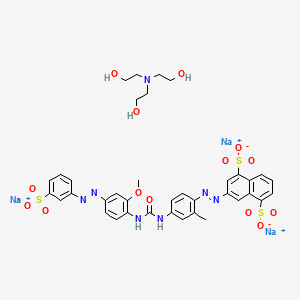

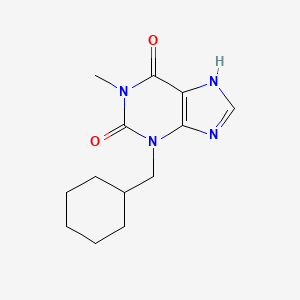
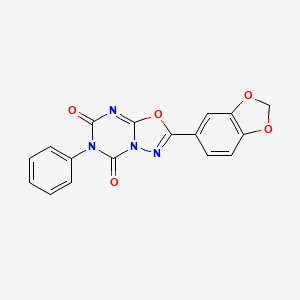

![N-[4-(propanoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride](/img/structure/B12762984.png)

